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Compound of Interest

Compound Name: AG 555

Cat. No.: B1665056 Get Quote

For researchers, scientists, and drug development professionals, understanding the selectivity

of a kinase inhibitor is paramount to interpreting experimental results and predicting potential

off-target effects. This guide provides a comparative analysis of the receptor cross-reactivity of

AG 555, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.

AG 555, also known as Tyrphostin AG 555, is a well-established inhibitor of EGFR, a receptor

tyrosine kinase frequently implicated in cancer progression. While its primary target is well-

documented, a comprehensive understanding of its interactions with other receptors is crucial

for its application as a specific research tool and for potential therapeutic development. This

guide summarizes the available quantitative data on AG 555's cross-reactivity, compares it with

other common EGFR inhibitors, and provides detailed experimental methodologies.

Selectivity Profile of AG 555
AG 555 demonstrates potent inhibition of EGFR with a reported half-maximal inhibitory

concentration (IC50) of 0.7 µM.[1] Notably, it exhibits a significant degree of selectivity for

EGFR over other closely related receptor tyrosine kinases.

Target Kinase IC50 (µM) Selectivity vs. EGFR

EGFR 0.7 -

ErbB2 (HER2) ~35 50-fold

Insulin Receptor >100 >140-fold
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Table 1: Inhibitory Activity of AG 555 against various receptor tyrosine kinases. This table

summarizes the IC50 values of AG 555 for its primary target, EGFR, and its cross-reactivity

with other receptors. The selectivity fold is calculated by dividing the IC50 for the off-target

kinase by the IC50 for EGFR.

Beyond receptor tyrosine kinases, AG 555 has been reported to exhibit inhibitory activity

against other cellular targets, including Cyclin-Dependent Kinase 2 (Cdk2) activation and

topoisomerase I.[1][2] This broader activity profile should be considered when designing and

interpreting experiments using this inhibitor.

Comparison with Alternative EGFR Inhibitors
To provide a comprehensive overview, the inhibitory potency of AG 555 against EGFR is

compared with that of other widely used EGFR inhibitors. It is important to note that these IC50

values are compiled from various studies and may not be directly comparable due to

differences in experimental conditions.

Inhibitor EGFR IC50 (nM)

AG 555 700

Gefitinib 2-37

Erlotinib 2

Lapatinib 10.8

Table 2: Comparison of IC50 values of different EGFR inhibitors. This table presents the

reported IC50 values for AG 555 and other common EGFR inhibitors. The data highlights the

relative potency of these compounds against EGFR.

Experimental Methodologies
The determination of kinase inhibition is critical for evaluating the potency and selectivity of

compounds like AG 555. A standard method for this is the in vitro kinase assay.

In Vitro Kinase Assay Protocol (General)
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This protocol outlines the general steps involved in determining the IC50 value of an inhibitor

against a specific kinase.

Objective: To measure the enzymatic activity of a purified kinase in the presence of varying

concentrations of an inhibitor to determine the IC50 value.

Materials:

Purified recombinant kinase (e.g., EGFR)

Kinase-specific substrate (e.g., a synthetic peptide)

ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP)

Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, and other components to ensure

optimal kinase activity)

Inhibitor compound (e.g., AG 555) dissolved in a suitable solvent (e.g., DMSO)

Phosphocellulose paper or other capture membrane

Scintillation counter

Procedure:

Reaction Setup: A reaction mixture is prepared containing the purified kinase, its specific

substrate, and the kinase reaction buffer.

Inhibitor Addition: The inhibitor (e.g., AG 555) is added to the reaction mixture at a range of

concentrations. A control reaction with no inhibitor is also prepared.

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The mixture is

incubated at a specific temperature (e.g., 30°C) for a defined period to allow for the

phosphorylation of the substrate.

Termination of Reaction: The reaction is stopped, typically by adding a solution like

phosphoric acid.
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Measurement of Kinase Activity: An aliquot of the reaction mixture is spotted onto a

phosphocellulose paper. The paper is then washed to remove unincorporated ATP. The

amount of radioactivity incorporated into the substrate, which is proportional to the kinase

activity, is measured using a scintillation counter.

Data Analysis: The kinase activity at each inhibitor concentration is expressed as a

percentage of the activity in the control reaction (no inhibitor). The IC50 value, the

concentration of the inhibitor that causes 50% inhibition of the kinase activity, is then

determined by plotting the percentage of inhibition against the logarithm of the inhibitor

concentration and fitting the data to a sigmoidal dose-response curve.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665056?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Workflow for In Vitro Kinase Assay

Preparation

Reaction

Detection & Analysis

Prepare Purified Kinase

Mix Kinase, Substrate, Buffer, and Inhibitor

Prepare Kinase Substrate Prepare Kinase Buffer Prepare Inhibitor Dilutions

Initiate Reaction with ATP

Incubate at 30°C

Stop Reaction

Spot on Membrane

Wash Membrane

Measure Radioactivity

Calculate IC50

Click to download full resolution via product page

Caption: Workflow of an in vitro kinase assay to determine inhibitor potency.
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Signaling Pathways Modulated by AG 555
AG 555, as an EGFR inhibitor, is expected to block the canonical downstream signaling

pathways initiated by EGFR activation. These include the RAS-RAF-MEK-ERK (MAPK) and

the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and growth.

However, intriguingly, some studies have reported that AG 555 can lead to the activation of the

MAP kinase pathway, suggesting a more complex mechanism of action than simple EGFR

blockade.[3]
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EGFR Signaling and the Point of Inhibition by AG 555
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Caption: Simplified EGFR signaling pathway and the inhibitory action of AG 555.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1665056?utm_src=pdf-body-img
https://www.benchchem.com/product/b1665056?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665056?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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